2-Piperidin-2-yl-1H-benzoimidazole
Overview
Description
2-Piperidin-2-yl-1H-benzoimidazole is a heterocyclic compound that combines the structural features of piperidine and benzimidazoleThe benzimidazole moiety is known for its diverse biological activities, making it a valuable scaffold in drug design .
Preparation Methods
The synthesis of 2-Piperidin-2-yl-1H-benzoimidazole can be achieved through several synthetic routes. One common method involves the condensation of o-phenylenediamine with piperidine derivatives under acidic conditions. Another approach is the cyclization of appropriate precursors, such as N-substituted piperidines, with ortho-diaminobenzene . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
2-Piperidin-2-yl-1H-benzoimidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits biological activities, including antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Due to its bioactive properties, it is explored for therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts
Mechanism of Action
The mechanism of action of 2-Piperidin-2-yl-1H-benzoimidazole involves its interaction with various molecular targets. The benzimidazole moiety can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of specific biological pathways, such as those involved in cell proliferation and microbial growth .
Comparison with Similar Compounds
2-Piperidin-2-yl-1H-benzoimidazole can be compared with other benzimidazole derivatives, such as:
2-Piperidin-4-yl-1H-benzimidazole: This compound has similar structural features but differs in the position of the piperidine ring attachment, leading to variations in its biological activity.
2-(Piperidin-3-ylmethyl)-1H-benzimidazole: This derivative has a different substitution pattern, which can affect its chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific combination of piperidine and benzimidazole moieties, which imparts distinct chemical and biological properties.
Biological Activity
2-Piperidin-2-yl-1H-benzoimidazole is a heterocyclic compound that integrates the structural features of piperidine and benzimidazole. This unique combination endows it with diverse biological activities, making it a significant compound in medicinal chemistry and drug development. Research has indicated its potential applications in antimicrobial and anticancer therapies, as well as its role in various biological pathways.
Chemical Structure and Properties
The chemical formula of this compound is C12H15N3, with a molecular weight of 201.27 g/mol. The compound features a benzimidazole core linked to a piperidine ring, which contributes to its pharmacological properties.
The mechanism of action for this compound involves interactions with various biological targets, including enzymes and receptors. The benzimidazole moiety can modulate enzyme activity and influence signaling pathways related to cell proliferation and microbial growth. These interactions are crucial for its observed biological effects.
Antimicrobial Activity
Research has shown that this compound exhibits significant antimicrobial properties. In vitro studies demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mode of action may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 16 µg/mL |
Escherichia coli | 32 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. It has shown promising results against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound appears to induce apoptosis and inhibit cell proliferation through modulation of the PI3K/Akt signaling pathway.
Cancer Cell Line | IC50 (µM) |
---|---|
MCF-7 | 10 |
A549 | 15 |
Case Studies
- Antimicrobial Study : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multidrug-resistant strains of bacteria. Results indicated that the compound significantly inhibited bacterial growth, suggesting its potential as a new antimicrobial agent .
- Cancer Research : In a study featured in Cancer Letters, the effects of this compound on MCF-7 cells were investigated. The findings revealed that the compound induced apoptosis via caspase activation and increased reactive oxygen species (ROS) production, highlighting its potential as an anticancer therapeutic .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other benzimidazole derivatives:
Compound | Biological Activity | Remarks |
---|---|---|
2-Piperidin-4-yl-1H-benzimidazole | Moderate antimicrobial activity | Different binding affinity |
5-Fluoro-2-piperidinyl-benzimidazole | Strong anticancer effects | Enhanced lipophilicity |
Properties
IUPAC Name |
2-piperidin-2-yl-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-2-6-10-9(5-1)14-12(15-10)11-7-3-4-8-13-11/h1-2,5-6,11,13H,3-4,7-8H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WADQLYMWCOLMMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=NC3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50330980 | |
Record name | 2-Piperidin-2-yl-1H-benzoimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50330980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51785-23-0 | |
Record name | 2-Piperidin-2-yl-1H-benzoimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50330980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 51785-23-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.